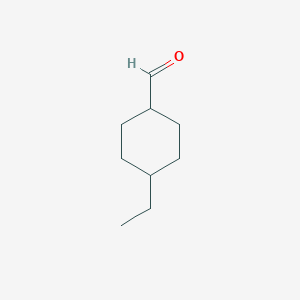

4-Ethylcyclohexane-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethylcyclohexane-1-carbaldehyde (4-ECHA) is an organic compound with a molecular formula of C8H14O. It is a cyclic aldehyde and is a component of a variety of natural products, such as essential oils. 4-ECHA has been widely studied due to its various applications in the fields of biochemistry, pharmacology, and industrial chemistry.

科学的研究の応用

Synthesis of Heterocycles and Natural Products

- Cyclocondensation of cyclohexene-4-carbaldehyde, a close relative of 4-ethylcyclohexane-1-carbaldehyde, has been used in the synthesis of various heterocyclic compounds. These include 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and pyrindines, demonstrating the compound's utility in creating structurally diverse molecules (Dyachenko, 2005).

Dual Reactivity and Synthesis of Biological Substances

- 4-Oxoazetidine-2-carbaldehydes, compounds similar to this compound, exhibit valuable dual reactivity. They have been used for synthesizing a range of substances of biological interest, including amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products. This highlights the compound's potential in creating biologically significant molecules (Alcaide & Almendros, 2001).

Low-Temperature Reactivity and Product Analysis

- Ethylcyclohexane, which structurally relates to this compound, shows significant low-temperature reactivity. This has been studied in the context of oxidation reactions, revealing the formation of various cyclic ethers, ketones, and aldehydes. Such studies are essential for understanding the reactivity and potential applications of similar compounds (Husson et al., 2012).

Organocatalytic Synthesis

- Organocatalytic reactions involving this compound derivatives can create functionalized spirocyclohexane carbaldehydes with high stereoselectivity. This showcases the compound's versatility in stereocontrolled synthesis, vital for producing chiral molecules (Anwar, Li, & Chen, 2014).

Proton-Transfer Mechanisms

- Studies on compounds like 3,7-Dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde in solutions similar to methylcyclohexane (related to this compound) help understand excited-state intramolecular proton-transfer mechanisms. This research contributes to the broader understanding of proton transfer in complex organic molecules (Tang et al., 2017).

作用機序

Mode of Action

For instance, it could participate in nucleophilic addition reactions or form Schiff bases with amines .

Biochemical Pathways

Aldehydes in general can interfere with various biochemical processes, including protein function and dna replication, by forming covalent bonds with these macromolecules .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . Its bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and excretion .

Result of Action

Given its aldehyde group, it may react with cellular components, potentially leading to alterations in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethylcyclohexane-1-carbaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

特性

IUPAC Name |

4-ethylcyclohexane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-8-3-5-9(7-10)6-4-8/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRARBLKMCCJFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610813 |

Source

|

| Record name | 4-Ethylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167545-47-3 |

Source

|

| Record name | 4-Ethylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)

![1H-Cyclopent[c]isoxazol-6-ol,5-fluorohexahydro-,[3aS-(3aalpha,5alpha,6alpha,6aalpha)]-](/img/structure/B61505.png)

![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)

![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)

![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)